N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Description
N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluoro-2-methylphenyl group at the N-position, a methyl group at the 6-position, and a thiomorpholine moiety at the 4-position. The thiomorpholin-4-yl group introduces sulfur into the morpholine ring, enhancing lipophilicity compared to oxygen-containing analogs, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-12-9-14(20)3-4-15(12)22-19(26)16-10-17-18(24-5-7-27-8-6-24)21-13(2)11-25(17)23-16/h3-4,9-11H,5-8H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJWZZAKVCXAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoro-2-methylphenylhydrazine with 6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological relevance:
Key Observations
Core Scaffolds: The pyrazolo[1,5-a]pyrazine core in the target compound is distinct from pyrazolo[1,5-a]pyrimidine (e.g., PDE2A inhibitors) and pyrido[2,3-b]pyrazine (TAK-915).
Substituent Effects: The 4-fluoro-2-methylphenyl group in the target compound is structurally similar to fluorophenyl substituents in and , which are known to enhance hydrophobic interactions and metabolic stability . Thiomorpholin-4-yl vs. morpholin-4-yl: Sulfur’s larger atomic radius and lower electronegativity may alter binding pocket interactions compared to oxygen, as seen in MSC2360844 .
Carboxamide Linkage :
- The carboxamide group is conserved across PDE inhibitors (e.g., TAK-915, Compound 20) and the target compound, suggesting a role in hydrogen bonding with enzyme active sites .
Synthetic Accessibility :
- The target compound’s thiomorpholine group likely requires sulfur-containing reagents (e.g., thiomorpholine hydrochloride), contrasting with morpholine derivatives synthesized via oxazolidine intermediates .
- Fluorophenyl groups are typically introduced via Suzuki-Miyaura coupling, as described in .
Preclinical and Pharmacological Insights (Extrapolated)
- The thiomorpholine group may confer unique selectivity over PDE3/4 .
- Phototoxicity : Pyrazolo[1,5-a]pyrazine derivatives generally exhibit low phototoxic risk, but sulfur substituents may increase reactive oxygen species (ROS) generation compared to oxygen analogs .
Biological Activity
N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C_{17}H_{20}F_{1}N_{5}O_{1}S
- Molecular Weight : 385.5 g/mol
- CAS Number : 1775525-40-0
Structural Features
The compound features a pyrazolo[1,5-a]pyrazine core substituted with a thiomorpholine group and a fluorinated aromatic ring. These structural components are significant for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Pyrazole derivatives have been shown to inhibit key oncogenic pathways:
- BRAF(V600E) : The compound exhibits inhibitory activity against this mutant kinase, which is implicated in various cancers, particularly melanoma.
- EGFR : Inhibition of the epidermal growth factor receptor (EGFR) has been noted, which is crucial in cancer cell proliferation and survival.
Table 1: Summary of Antitumor Activities
| Compound | Target | Activity |
|---|---|---|
| This compound | BRAF(V600E) | Inhibitory |
| This compound | EGFR | Inhibitory |
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential in treating inflammatory diseases.
Antibacterial Activity
The compound's structure suggests it may possess antibacterial properties. Studies on related pyrazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound may exhibit similar activities.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of several pyrazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant cytotoxic effects, particularly in melanoma cells expressing BRAF(V600E) mutations.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study revealed that the compound inhibited lipopolysaccharide (LPS)-induced NO production in macrophages, demonstrating its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes and analytical methods for validating the purity and structure of this compound?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by thiomorpholine coupling and carboxamide functionalization. Key steps include:
- Cyclocondensation : Hydrazine derivatives react with aldehydes/ketones to form the pyrazolo[1,5-a]pyrazine core .
- Thiomorpholine Introduction : Nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCC/DMAP as catalysts) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .
Validation : - NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H NMR for methyl groups at δ ~2.3–2.5 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 412.1) and purity (>95%) .
Q. What structural features are critical for its biological activity?
Methodological Answer: Key structural determinants include:
- Pyrazolo[1,5-a]pyrazine Core : Provides planar rigidity for target binding .
- Thiomorpholine Group : Enhances solubility and modulates electron density via sulfur’s lone pairs .
- 4-Fluoro-2-methylphenyl Substituent : Fluorine’s electronegativity improves membrane permeability; methyl group stabilizes hydrophobic interactions .
- Carboxamide Linkage : Facilitates hydrogen bonding with enzymatic targets (e.g., kinases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to:
- Thiomorpholine : Replace sulfur with oxygen (morpholine) to assess redox stability .
- Fluorophenyl Group : Test para/meta-fluoro isomers for target selectivity .
- Biological Assays :
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays .
- Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. How can computational methods accelerate reaction optimization and target prediction?
Methodological Answer:
- Reaction Path Screening : Apply density functional theory (DFT) to model thiomorpholine coupling energetics and identify optimal catalysts .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with kinase ATP pockets) to prioritize synthetic targets .
- Machine Learning : Train models on pyrazolo-pyrazine datasets to predict reaction yields or bioactivity .
Q. How should researchers address contradictions in biological data across studies?
Methodological Answer:
- Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to minimize variability .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify consensus trends .
Q. What crystallographic techniques elucidate its molecular conformation and target interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrazine and fluorophenyl groups (e.g., ~12° twist for optimal π-π stacking) .
- Hydrogen Bond Analysis : Identify interactions between the carboxamide and active-site residues (e.g., N–H···O=C in kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
